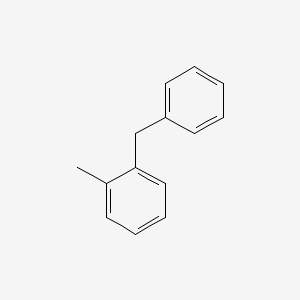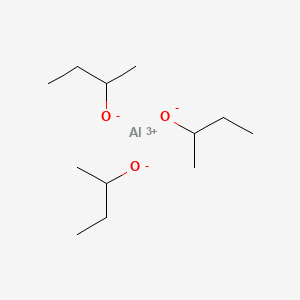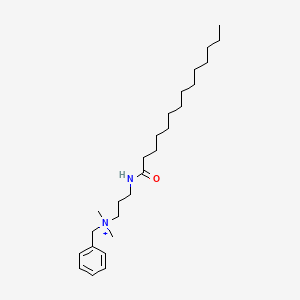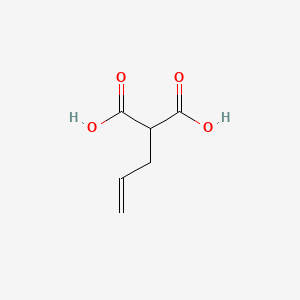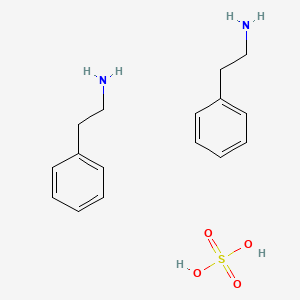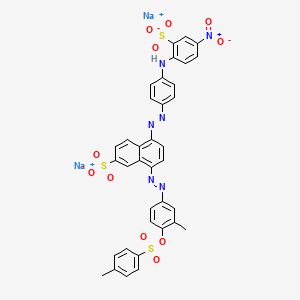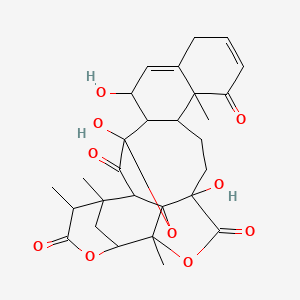
Zinc-69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc-69 is an isotope of zinc with a mass number of 69. It has an atomic number of 30, meaning it contains 30 protons and 39 neutrons. This isotope is radioactive and has a half-life of approximately 56.4 minutes . This compound is primarily used in scientific research due to its unique properties and behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc-69 can be produced through the irradiation of copper-69 (Cu-69) in a nuclear reactor. The reaction involves the capture of a neutron by copper-69, resulting in the formation of zinc Zn-69 .
Industrial Production Methods: Industrial production of zinc Zn-69 is typically carried out in specialized facilities equipped with nuclear reactors. The process involves the precise control of neutron flux and irradiation time to ensure the efficient production of zinc Zn-69 while minimizing the formation of unwanted isotopes .
Análisis De Reacciones Químicas
Types of Reactions: Zinc-69 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide (ZnO) when exposed to oxygen.
Reduction: this compound can be reduced from its oxide form back to elemental zinc using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions, where it replaces another metal in a compound.
Common Reagents and Conditions:
Oxidation: Oxygen gas (O₂) at elevated temperatures.
Reduction: Hydrogen gas (H₂) at high temperatures.
Substitution: Various metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Zinc oxide (ZnO).
Reduction: Elemental zinc (Zn).
Substitution: Compounds containing zinc Zn-69 in place of another metal.
Aplicaciones Científicas De Investigación
Zinc-69 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a tracer in studies of chemical reactions and mechanisms.
- Employed in the investigation of zinc’s role in catalytic processes.
Biology:
- Utilized in studies of zinc’s biological functions and its role in enzyme activity.
- Helps in understanding zinc’s involvement in cellular processes and signaling pathways.
Medicine:
- Applied in medical imaging techniques to study zinc distribution in the body.
- Used in research on zinc’s therapeutic potential and its role in various diseases.
Industry:
- Employed in the development of new materials and coatings.
- Used in the study of zinc’s corrosion resistance and its applications in protective coatings.
Mecanismo De Acción
Zinc-69 exerts its effects through various mechanisms, including:
Molecular Targets and Pathways:
- This compound can bind to specific proteins and enzymes, influencing their activity and function.
- It can modulate the bioavailability of ligands and the binding affinity of receptors, thereby affecting intracellular signaling pathways .
Cellular Processes:
- This compound plays a role in cellular growth, development, and differentiation.
- It is involved in the regulation of gene expression and protein synthesis.
Comparación Con Compuestos Similares
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Uniqueness of Zinc-69:
Propiedades
Número CAS |
13982-23-5 |
|---|---|
Fórmula molecular |
Zn |
Peso molecular |
68.92655 g/mol |
Nombre IUPAC |
zinc-69 |
InChI |
InChI=1S/Zn/i1+4 |
Clave InChI |
HCHKCACWOHOZIP-RNFDNDRNSA-N |
SMILES |
[Zn] |
SMILES isomérico |
[69Zn] |
SMILES canónico |
[Zn] |
Sinónimos |
69Zn radioisotope Zinc-69 Zn-69 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


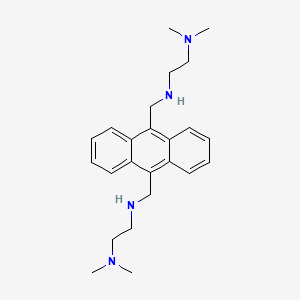
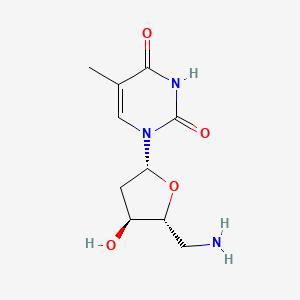
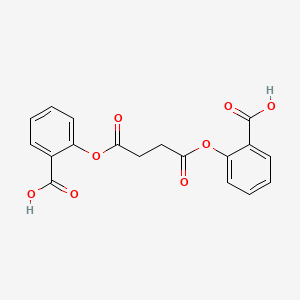
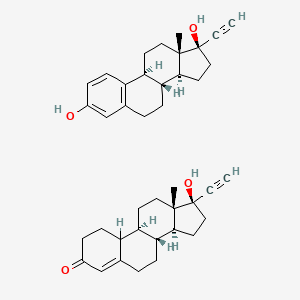
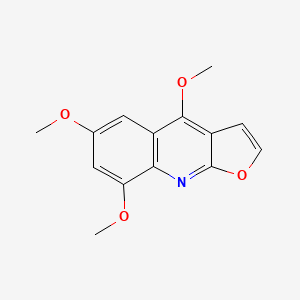
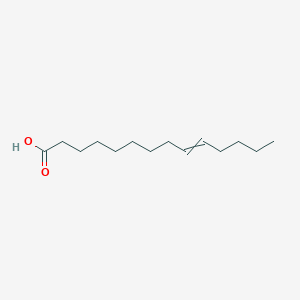
![(8R,9S,13S,14S,17R)-17-ethynyl-2-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1215973.png)
